molecular formula C16H22N2O2 B15122792 N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide

Cat. No.: B15122792
M. Wt: 274.36 g/mol
InChI Key: OBPUIHWEWDFZNS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a cyclopropyl group, a morpholine ring, and a carboxamide functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethylene glycol with ammonia or a primary amine.

    Introduction of the Cyclopropyl Group: Cyclopropanation reactions, often involving diazo compounds and transition metal catalysts, are used to introduce the cyclopropyl group.

    Attachment of the 2-Methylphenyl Group: This step can be accomplished through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine or carboxamide derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • N-methylmorpholine

Uniqueness

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide is unique due to its combination of a cyclopropyl group, a morpholine ring, and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-12-4-2-3-5-13(12)10-18-8-9-20-15(11-18)16(19)17-14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,17,19)

InChI Key

OBPUIHWEWDFZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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